molecular formula C11H15BrN2 B1406043 3-Bromo-5-[(cyclobutylamino)methyl]aniline CAS No. 1510222-80-6

3-Bromo-5-[(cyclobutylamino)methyl]aniline

Cat. No.: B1406043
CAS No.: 1510222-80-6
M. Wt: 255.15 g/mol
InChI Key: ATCGEGPULSTBOB-UHFFFAOYSA-N
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Description

3-Bromo-5-[(cyclobutylamino)methyl]aniline is an organic compound with the molecular formula C11H15BrN2 It is a brominated aniline derivative, characterized by the presence of a bromine atom at the third position and a cyclobutylamino methyl group at the fifth position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[(cyclobutylamino)methyl]aniline typically involves multi-step organic reactions. One common method is the bromination of 5-[(cyclobutylamino)methyl]aniline. The process begins with the preparation of 5-[(cyclobutylamino)methyl]aniline, which can be synthesized through the reaction of cyclobutylamine with 5-formylaniline under reductive amination conditions. The resulting intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly brominating agents may also be considered to minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(cyclobutylamino)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Corresponding amines.

Scientific Research Applications

3-Bromo-5-[(cyclobutylamino)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(cyclobutylamino)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutylamino group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: Lacks the cyclobutylamino methyl group, making it less complex.

    5-[(Cyclobutylamino)methyl]aniline:

    3-Bromo-4-[(cyclobutylamino)methyl]aniline: Similar structure but with different substitution pattern, leading to different chemical properties.

Uniqueness

3-Bromo-5-[(cyclobutylamino)methyl]aniline is unique due to the presence of both the bromine atom and the cyclobutylamino methyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-bromo-5-[(cyclobutylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-9-4-8(5-10(13)6-9)7-14-11-2-1-3-11/h4-6,11,14H,1-3,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGEGPULSTBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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